1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane
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Overview
Description
1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane is a compound that belongs to the class of biscarbazole derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of two carbazole units connected by an ethoxyethane linker, which contributes to its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane typically involves the Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This requires optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
Scientific Research Applications
1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane is primarily related to its electronic properties. The compound exhibits strong π-electron conjugation, which facilitates efficient charge transfer. This property is particularly valuable in applications like OLEDs, where the compound can act as a hole transport material. The nitrogen atoms in the carbazole units play a crucial role in electron donation, enhancing the compound’s overall electronic performance .
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(2-(3,6-diphenyl-9H-carbazol-9-yl)ethoxy)ethane
- bis[2-(2-(3,6-di(naphthalene-1-yl)-9H-carbazol-9-yl)ethoxy)ethyl]ether
- bis[2-(2-(3,6-di(naphthalene-2-yl)-9H-carbazol-9-yl)ethoxy)ethyl]ether
Uniqueness
1,2-bis(2-(9H-carbazol-9-yl)ethoxy)ethane stands out due to its balanced combination of stability, electronic properties, and ease of synthesis. Its structure allows for efficient charge transfer and strong π-electron conjugation, making it highly suitable for applications in electronic devices and materials science .
Properties
IUPAC Name |
9-[2-[2-(2-carbazol-9-ylethoxy)ethoxy]ethyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)17-19-33-21-22-34-20-18-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16H,17-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZILYXTJVWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOCCN4C5=CC=CC=C5C6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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